Superior Tyrosinase Inhibition: (R)-Trolox vs. (S)-Trolox Enantiomer
In a direct head-to-head enzymatic study, (R)-Trolox demonstrates a superior binding affinity for the enzyme tyrosinase compared to its (S)-enantiomer. This results in more potent inhibition, as quantified by the inhibition constant (Ki) [1].
| Evidence Dimension | Tyrosinase Inhibitory Activity (Ki) |
|---|---|
| Target Compound Data | 0.83 mM |
| Comparator Or Baseline | (S)-Trolox: 0.61 mM |
| Quantified Difference | (R)-Trolox is 1.36-fold more potent (lower Ki indicates higher affinity) |
| Conditions | In vitro mushroom tyrosinase assay |
Why This Matters
For researchers developing tyrosinase inhibitors for dermatological or food browning applications, the (R)-enantiomer provides a 36% improvement in target affinity over the (S)-form, making it the preferred choice for mechanistic studies and structure-activity relationship (SAR) analysis.
- [1] Yu, L. (2003). Inhibitory effects of (S)- and (R)-6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acids on tyrosinase activity. Journal of Agricultural and Food Chemistry, 51(8), 2344-2347. View Source
